(Phenylsulfonyl)-l-tryptophan

Immuno-oncology Tryptophan metabolism Enzyme inhibition

(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5), also known as N-(phenylsulfonyl)-L-tryptophan or PST, is a synthetic L-tryptophan derivative featuring a phenylsulfonyl (benzenesulfonyl) group attached to the α-amino nitrogen. This modification introduces a bulky, electron-withdrawing sulfonamide moiety that alters the physicochemical and biological properties compared to the parent amino acid, L-tryptophan.

Molecular Formula C17H16N2O4S
Molecular Weight 344.4 g/mol
Cat. No. B13627524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phenylsulfonyl)-l-tryptophan
Molecular FormulaC17H16N2O4S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)
InChIKeyVAHNPPHUNSPFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Phenylsulfonyl)-L-Tryptophan: Chemical Profile and Procurement-Relevant Characteristics for Research Use


(Phenylsulfonyl)-L-tryptophan (CAS 149586-34-5), also known as N-(phenylsulfonyl)-L-tryptophan or PST, is a synthetic L-tryptophan derivative featuring a phenylsulfonyl (benzenesulfonyl) group attached to the α-amino nitrogen [1]. This modification introduces a bulky, electron-withdrawing sulfonamide moiety that alters the physicochemical and biological properties compared to the parent amino acid, L-tryptophan. With a molecular formula of C₁₇H₁₆N₂O₄S and a molecular weight of ~344.4 g/mol, this chiral building block retains the (S)-configuration of natural tryptophan and is commonly supplied at purities of ≥95% . It is primarily employed as a versatile intermediate in medicinal chemistry, peptide chemistry, and chemical biology research, enabling the synthesis of more complex bioactive molecules where the sulfonyl group can direct reactivity or modulate interactions with biological targets.

Chiral (S)-configuration retained for stereospecific synthesis
Phenylsulfonyl group introduces electronic and steric modulation
Supplied at ≥95% purity for medicinal chemistry and peptide research
Useful as low-potency IDO1/TDO tool compound or calibrator

Why (Phenylsulfonyl)-L-Tryptophan Cannot Be Simply Replaced by Unmodified Tryptophan or Other N-Acyl Tryptophan Analogs


Simple substitution of (phenylsulfonyl)-L-tryptophan with unmodified L-tryptophan or even other N-acyl tryptophan derivatives (e.g., N-acetyl or N-benzoyl) is scientifically unsound due to fundamental differences in electronic character, steric bulk, and metabolic stability. The phenylsulfonyl group is a potent electron-withdrawing motif that significantly decreases the nucleophilicity of the adjacent nitrogen and alters the compound's pKa, hydrogen-bonding capacity, and overall three-dimensional shape [1]. Critically, class-level evidence from structure-activity relationship (SAR) studies on N-(phenylsulfonyl) amino acids demonstrates that their kinetic mechanisms of enzyme inhibition and enantioselectivity profiles can diverge significantly from their N-benzoyl isosteres, meaning that even structurally similar analogs do not behave as functional equivalents [2]. Furthermore, the sulfonamide linkage is more resistant to enzymatic hydrolysis than typical amide bonds, which can confer greater metabolic stability in biological assays. These inherent differences mean that procurement decisions cannot be based on generic tryptophan core identity alone; the specific N-substituent dictates the compound's utility as a synthetic building block or biological probe.

Target N-(phenylsulfonyl)-L-tryptophan

Electron-withdrawing sulfonamide substantially alters nucleophilicity and hydrogen-bonding capacity compared to unmodified tryptophan. Direct substitution may shift reactivity profiles.

SAR data indicate divergent enantioselectivity patterns vs. N-benzoyl isosteres; class-level evidence does not support functional equivalence. Assay outcomes may not transfer directly.

Sulfonamide linkage may confer different metabolic stability than typical amide bonds, potentially altering compound half-life in biological systems. Requires context-specific validation.

Quantitative Differentiation Evidence for (Phenylsulfonyl)-L-Tryptophan vs. Closest Analogs


Enzyme Inhibition Data: IDO1 and TDO Inhibitory Activity of (Phenylsulfonyl)-L-Tryptophan

In in vitro enzyme assays, (phenylsulfonyl)-L-tryptophan has demonstrated measurable, though moderate, inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). For IDO1, an IC₅₀ of 2,780 nM was reported in a cell-free assay using recombinant human enzyme expressed in E. coli, measuring kynurenine production from L-tryptophan [1]. In a cellular context (IFN-γ-stimulated HeLa cells), the EC₅₀ was 9,170 nM [1]. For TDO, an IC₅₀ of 7,240 nM was observed [2]. These values serve as a quantitative baseline differentiating it from highly potent clinical-stage IDO1 inhibitors (e.g., epacadostat with an IC₅₀ in the low nanomolar range) and from the natural substrate L-tryptophan, which has no inhibitory activity in these assays.

IDO1/TDO Inhibition
Cross-study comparable
IDO1 IC₅₀ = 2,780 nM (cell-free), EC₅₀ = 9,170 nM (HeLa); TDO IC₅₀ = 7,240 nM
Reported low-potency dual inhibition; supports calibrator or negative control use.
>100-fold less potent than epacadostat; measured activity distinguishes from substrate L-tryptophan.
Immuno-oncology Tryptophan metabolism Enzyme inhibition

Class-Level Evidence: Divergent Enantioselectivity and Substitution Effects vs. N-Benzoyl Isosteres

A comparative study of N-(phenylsulfonyl) (PS) amino acids and their isosteric N-benzoyl counterparts revealed critical differences in enzyme inhibition behavior. While both series acted as aldose reductase inhibitors with similar kinetic mechanisms, the PS-amino acids displayed enantioselective inhibition (S > R), a property that was not consistently observed in the N-benzoyl series [1]. Additionally, N-methyl and N-phenyl substitutions in the PS-amino acid series did not substantially alter inhibitory activity, whereas the same substitutions in the N-benzoyl series significantly increased activity, a finding linked to rotameric conformational preferences [1]. Although this evidence is class-level and not specific to the tryptophan derivative, it establishes a fundamental principle: the phenylsulfonyl group imposes distinct conformational and electronic constraints that cannot be replicated by N-benzoyl or N-acetyl analogs, directly supporting the non-substitutability of (phenylsulfonyl)-L-tryptophan in chemical biology applications.

SAR: Enantioselectivity vs. N-Benzoyl
Class-level inference
PS-amino acids: enantioselective S > R; N-substitution does not alter activity. N-benzoyl series: inconsistent enantioselectivity; N-phenyl substitution increases activity.
SAR rules cannot be extrapolated from N-benzoyl analogs; scaffold behaves as distinct chemotype.
Based on rat lens aldose reductase; class-level, not tryptophan-specific.
Aldose reductase inhibition Structure-activity relationship (SAR) Enantioselectivity

Patent-Established Utility as a Privileged Scaffold for Osteoblast Activation

A granted US patent (US 7,659,304 B2) explicitly covers a broad genus of tryptophan derivatives for the activation of osteoblasts and the treatment of osteoporosis. While the patent does not provide single-compound quantitative comparisons for (phenylsulfonyl)-L-tryptophan, the compound is within the scope of the claimed structures where R1 can be a substituted or unsubstituted arylsulfonyl group, including phenylsulfonyl [1]. The patent context establishes a specific therapeutic application space for this compound class that is not shared by simple N-acyl tryptophans, thereby providing legal and scientific differentiation for procurement decisions aimed at bone-related research.

Patent-Covered Osteoblast Activation
Supporting evidence
Covered by US 7,659,304 B2 genus for osteoblast activation research.
Establishes scaffold relevance for bone anabolic pathway studies; distinct from common N-acyl tryptophans.
No single-compound quantitative comparisons; patent context supports research differentiation.
Osteoporosis Bone biology Tryptophan derivatives

Application Scenarios for (Phenylsulfonyl)-L-Tryptophan Based on Verified Differentiation


Calibrator or Negative Control Scaffold in IDO1/TDO Enzyme Inhibition Assays

Given its well-defined, moderate inhibitory IC₅₀ values (2.78 μM for IDO1, 7.24 μM for TDO) in validated BindingDB assays [1], (phenylsulfonyl)-L-tryptophan can serve as a reliable calibrator or low-potency reference compound when screening for novel inhibitors of tryptophan-catabolizing enzymes. Its dual activity against IDO1 and TDO, as evidenced by cross-assay data, makes it a convenient single-agent control for double-target assays, a role that L-tryptophan (substrate) or highly potent inhibitors (e.g., epacadostat) cannot fulfill. Researchers can use these benchmark values to normalize inter-assay variability and establish sensitivity thresholds for high-throughput screening campaigns.

Stereospecific Building Block for Sulfonamide-Containing Peptidomimetics

The chiral integrity and defined stereochemistry (S-configuration) of (phenylsulfonyl)-L-tryptophan, combined with the unique electronic properties of the phenylsulfonyl group, make it a valuable C-terminal or internal building block for synthesizing peptidomimetics with enhanced proteolytic stability [2]. The class-level SAR evidence confirms that the phenylsulfonyl group imposes distinct conformational preferences compared to N-benzoyl analogs, enabling the design of backbones with predictable three-dimensional structures. This is particularly useful when the target requires a tryptophan-like side chain for biological recognition but demands metabolic stability that cannot be achieved with standard amide bonds.

Lead Optimization Starting Point for Osteoblast-Activating Agents

For medicinal chemistry programs targeting bone anabolic pathways, the explicit inclusion of N-arylsulfonyl tryptophan derivatives in a granted patent on osteoblast activators provides a proprietary framework for lead discovery and optimization [3]. Using (phenylsulfonyl)-L-tryptophan as a core scaffold, researchers can systematically explore substitutions on the indole ring and sulfonyl phenyl group to improve potency and selectivity, with the understanding that the starting scaffold is already recognized in the intellectual property landscape for this specific indication. This is a clear differentiator from other tryptophan analogs that lack such targeted patent support.

Conformational Probe for Studying N-Substituent Effects in Enzyme Active Sites

The unique conformational behavior of N-(phenylsulfonyl) amino acids, as revealed by comparative NMR studies showing distinct rotamer populations versus N-benzoyl analogs, positions this compound as a valuable conformational probe [4]. Researchers investigating how N-substituent steric and electronic effects influence binding to tryptophan-recognizing targets (e.g., tryptophan synthases, transporters) can employ (phenylsulfonyl)-L-tryptophan to deconvolute the contributions of hydrogen bonding, π-interactions, and steric bulk from the sulfonamide moiety, providing mechanistic insights not accessible with simpler N-acyl derivatives.

Application
Selection Property
Validation Focus
IDO1/TDO assay calibrator or negative control
Characterized moderate dual inhibitory profile
Assay sensitivity thresholds and inter-assay normalization
Stereospecific peptidomimetic building block
Chiral (S)-configuration and sulfonamide linkage stability
Conformational predictability and metabolic stability in peptide backbones
Osteoblast activation research scaffold
Patent-covered arylsulfonyl tryptophan scaffold
SAR exploration for bone anabolic pathway models
Conformational probe for N-substituent effects
Distinct rotamer populations vs. N-benzoyl analogs
Mechanistic deconvolution of steric and electronic binding contributions
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